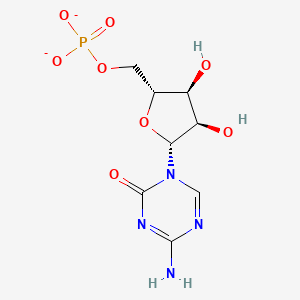

5-Azacytidine 5'-monophosphate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Azacytidine 5’-monophosphate is a pyrimidine nucleoside analog that has been extensively studied for its potential therapeutic applications. It is a derivative of cytidine, where the nitrogen atom replaces the carbon atom at the 5th position of the cytosine ring. This modification imparts unique properties to the compound, making it a valuable tool in epigenetic research and cancer therapy .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Azacytidine 5’-monophosphate typically involves the phosphorylation of 5-Azacytidine. The process begins with the chemical synthesis of 5-Azacytidine, which can be achieved through various methods, including the reaction of cytidine with hydrazine derivatives . The phosphorylation step involves the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry to introduce the phosphate group at the 5’ position .

Industrial Production Methods

Industrial production of 5-Azacytidine 5’-monophosphate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Reaktionstypen

5-Azacytidin-5’-monophosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um 5-Aza-2'-Desoxycytidinderivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in ihr Ausgangsnukleosid, 5-Azacytidin, zurückverwandeln.

Substitution: Nucleophile Substitutionsreaktionen können an der 5'-Phosphatgruppe stattfinden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H2O2) und Kaliumpermanganat (KMnO4).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH4) werden verwendet.

Substitution: Nucleophile wie Ammoniak (NH3) oder Amine werden unter milden Bedingungen eingesetzt.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören verschiedene phosphorylierte und dephosphorylierte Derivate von 5-Azacytidin, die unterschiedliche biologische Aktivitäten aufweisen .

Wissenschaftliche Forschungsanwendungen

5-Azacytidin-5’-monophosphat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

5-Azacytidin-5’-monophosphat übt seine Wirkungen hauptsächlich durch die Hemmung von DNA-Methyltransferasen aus. Nach Einbau in die DNA fängt es diese Enzyme ein, was zu einer Hypomethylierung der DNA und Reaktivierung stillgelegter Gene führt . Dieser Mechanismus ist besonders effektiv in Krebszellen, bei denen abnorme DNA-Methylierung ein häufiges Merkmal ist .

Wirkmechanismus

5-Azacytidine 5’-monophosphate exerts its effects primarily through the inhibition of DNA methyltransferases. Upon incorporation into DNA, it traps these enzymes, leading to hypomethylation of DNA and reactivation of silenced genes . This mechanism is particularly effective in cancer cells, where aberrant DNA methylation is a common feature .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

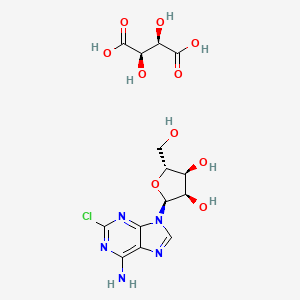

5-Aza-2'-Desoxycytidin (Decitabin): Ein anderes Nukleosid-Analogon mit ähnlicher hypomethylierender Aktivität.

Cytidin: Die Stammverbindung, der die Stickstoffsubstitution an der 5. Position fehlt.

Einzigartigkeit

5-Azacytidin-5’-monophosphat ist durch seine doppelte Wirkung auf DNA und RNA einzigartig, da es den Nukleinsäurestoffwechsel stört und die DNA-Methylierung hemmt . Dieser duale Mechanismus macht es vielseitiger im Vergleich zu anderen Nukleosid-Analoga wie Decitabin, die in erster Linie die DNA anvisieren .

Eigenschaften

Molekularformel |

C8H11N4O8P-2 |

|---|---|

Molekulargewicht |

322.17 g/mol |

IUPAC-Name |

[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C8H13N4O8P/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(20-6)1-19-21(16,17)18/h2-6,13-14H,1H2,(H2,9,11,15)(H2,16,17,18)/p-2/t3-,4-,5-,6-/m1/s1 |

InChI-Schlüssel |

WODABQYEPQRZOS-KVTDHHQDSA-L |

Isomerische SMILES |

C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])[O-])O)O)N |

Kanonische SMILES |

C1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)([O-])[O-])O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-5-(trifluoromethyl)-1H-thieno[3,2-c]pyrazole](/img/structure/B11831357.png)

![4-Bromo-6-iodo-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11831376.png)

![8-(4-Methylbenzoyl)-5-oxo-1,2,3,5-tetrahydroimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B11831389.png)